5,5-Dimethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine
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Overview
Description
5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine is a heterocyclic compound that features a fused ring system combining a thiophene and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine can be achieved through several methods. One common approach involves the Gewald reaction, which is a multicomponent reaction involving a ketone, a cyanoacetic acid derivative, and elemental sulfur in the presence of a base . The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired thieno[2,3-c]pyridine derivatives with good efficiency.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the Gewald reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydro or tetrahydro derivatives
Substitution: Functionalized thieno[2,3-c]pyridine derivatives
Scientific Research Applications
5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anticonvulsant agents.
Materials Science: The unique electronic properties of this compound make it a candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biological Research: The compound’s ability to interact with various biological targets makes it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine involves its interaction with specific molecular targets. For example, in its role as an anticonvulsant, the compound may modulate the activity of neurotransmitter receptors or ion channels in the brain . The exact pathways and targets can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridine: Another fused thiophene-pyridine compound with similar biological activities.
Cyclopenta[b]pyridine: A structurally related compound with applications in medicinal chemistry and materials science.
Uniqueness
5,5-Dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine is unique due to its specific substitution pattern and the resulting electronic properties. This makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .
Properties
CAS No. |
189019-45-2 |
---|---|
Molecular Formula |
C9H13NS |
Molecular Weight |
167.27 g/mol |
IUPAC Name |
5,5-dimethyl-6,7-dihydro-4H-thieno[2,3-c]pyridine |
InChI |
InChI=1S/C9H13NS/c1-9(2)5-7-3-4-11-8(7)6-10-9/h3-4,10H,5-6H2,1-2H3 |
InChI Key |
XIGNRIZVQFQSAS-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(CN1)SC=C2)C |
Canonical SMILES |
CC1(CC2=C(CN1)SC=C2)C |
Synonyms |
Thieno[2,3-c]pyridine, 4,5,6,7-tetrahydro-5,5-dimethyl- (9CI) |
Origin of Product |
United States |
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